molecular formula C14H17NO2 B12621778 Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate CAS No. 919288-18-9

Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate

Cat. No.: B12621778
CAS No.: 919288-18-9
M. Wt: 231.29 g/mol
InChI Key: DMIGPVCYWKGEJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings.

Chemical Reactions Analysis

Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:

Properties

CAS No.

919288-18-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate

InChI

InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-5-11(6-4-10)14-7-12(14)8-15-9-14/h3-6,12,15H,2,7-9H2,1H3

InChI Key

DMIGPVCYWKGEJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C23CC2CNC3

Origin of Product

United States

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